3-(Dipropylsulfamoyl)benzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

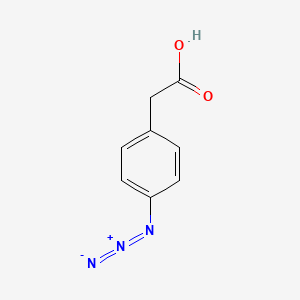

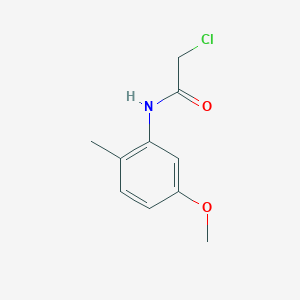

3-(Dipropylsulfamoyl)benzoic acid, also known as probenecid, is a compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol . It is primarily known for its use as a uricosuric agent, which increases the excretion of uric acid in the urine and is used in the treatment of gout and hyperuricemia .

Wissenschaftliche Forschungsanwendungen

3-(Dipropylsulfamoyl)benzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

3-(dipropylsulfamoyl)benzoic Acid, also known as Probenecid, primarily targets the Solute Carrier Family 22 Member 8 (SLC22A8) . This protein is a renal organic anion transporter, which plays a crucial role in the excretion and reabsorption of various compounds, including uric acid .

Mode of Action

Probenecid acts as an inhibitor of its target, SLC22A8 . It blocks the reabsorption of urate in the kidneys, thereby increasing the urinary excretion of uric acid . This leads to a decrease in serum urate levels . Additionally, Probenecid has been found to inhibit the human bitter taste receptor TAS2R16, suppressing the bitter perception of certain substances .

Biochemical Pathways

The primary biochemical pathway affected by Probenecid is the urate excretion pathway . By inhibiting the reabsorption of urate, Probenecid disrupts the balance of this pathway, leading to increased uric acid excretion .

Pharmacokinetics

The pharmacokinetics of Probenecid involve its ability to increase the plasma concentration of various drugs . It achieves this by reducing the renal tubular excretion of these drugs . This property of Probenecid has been used to enhance the efficacy of certain antibacterial therapies .

Result of Action

The primary molecular effect of Probenecid’s action is the reduction of serum urate concentrations . This makes it an effective treatment for conditions like gouty arthritis and hyperuricemia . On a cellular level, Probenecid’s inhibition of TAS2R16 can suppress the bitter perception of certain substances .

Action Environment

The action, efficacy, and stability of Probenecid can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the patient’s renal function, as it relies on the kidneys to excrete uric acid . Additionally, the drug’s interaction with other medications can also influence its action .

Biochemische Analyse

Biochemical Properties

3-(dipropylsulfamoyl)benzoic Acid interacts with various enzymes and proteins. It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate . This suggests that it interacts with renal transport enzymes and protein receptors on the kidney tubules .

Cellular Effects

The compound influences cell function by altering the renal excretion of organic anions and reducing tubular reabsorption of urate . This could potentially impact cell signaling pathways and cellular metabolism, particularly in renal cells.

Molecular Mechanism

The molecular mechanism of 3-(dipropylsulfamoyl)benzoic Acid involves inhibiting the renal excretion of organic anions and reducing tubular reabsorption of urate . This suggests that it may bind to transport enzymes and protein receptors on the kidney tubules, inhibiting their function .

Metabolic Pathways

3-(dipropylsulfamoyl)benzoic Acid is involved in the metabolic pathway related to the excretion of uric acid . It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate , suggesting that it interacts with enzymes involved in these processes.

Transport and Distribution

3-(dipropylsulfamoyl)benzoic Acid is likely transported and distributed within cells and tissues via its interaction with transport enzymes and protein receptors on the kidney tubules . It may affect the localization or accumulation of these proteins.

Subcellular Localization

Given its role in inhibiting renal excretion and reducing tubular reabsorption, it is likely localized to the kidney tubules where these processes occur .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of 3-(dipropylsulfamoyl)benzoic acid involves large-scale sulfonation processes followed by purification steps such as recrystallization or chromatography to achieve high purity levels. The use of eco-friendly methods, such as cocrystallization, has also been explored to enhance the solubility and dissolution rate of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Dipropylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Vergleich Mit ähnlichen Verbindungen

Sulfinpyrazone: Another uricosuric agent used in the treatment of gout.

Benzbromarone: A potent uricosuric drug with a similar mechanism of action.

Allopurinol: A xanthine oxidase inhibitor used to reduce uric acid production.

Uniqueness: 3-(Dipropylsulfamoyl)benzoic acid is unique in its dual role as a uricosuric agent and an inhibitor of organic anion transporters. Its ability to inhibit bitter taste receptors also sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

3-(dipropylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-3-8-14(9-4-2)19(17,18)12-7-5-6-11(10-12)13(15)16/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTNTKLYLWGFDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B2471739.png)

![2-mercapto-1-(3-(trifluoromethyl)phenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2471745.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2471747.png)

![N-ethyl-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B2471753.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2471756.png)

![[(2-bromophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B2471761.png)